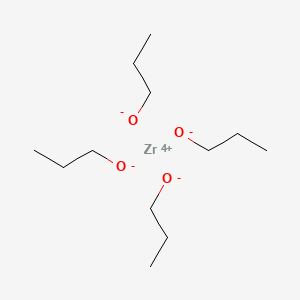
3-(Methoxycarbonyl)amino-beta-carboline
描述
3-(Methoxycarbonyl)amino-beta-carboline is a synthetic compound known for its high affinity for the benzodiazepine receptor. It has been studied for its selective antagonistic effects on the sedative properties of benzodiazepines, making it a compound of interest in pharmacological research .
准备方法
The synthesis of 3-(Methoxycarbonyl)amino-beta-carboline involves several steps. One common method includes the reaction of beta-carboline-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reacted with an amine to introduce the methoxycarbonyl group, resulting in the formation of this compound .
化学反应分析
3-(Methoxycarbonyl)amino-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(Methoxycarbonyl)amino-beta-carboline has several scientific research applications:
Pharmacology: It is used to study the benzodiazepine receptor and its role in sedation and anxiety.
Neuroscience: The compound helps in understanding the mechanisms of action of benzodiazepines and their antagonists.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting the benzodiazepine receptor
作用机制
3-(Methoxycarbonyl)amino-beta-carboline exerts its effects by binding to the benzodiazepine receptor with high affinity. It acts as an antagonist, selectively blocking the sedative effects of benzodiazepines without affecting their anxiolytic or anticonvulsant properties. This selective antagonism is believed to involve specific interactions with the receptor’s binding sites .
相似化合物的比较
Similar compounds to 3-(Methoxycarbonyl)amino-beta-carboline include:
Beta-carboline-3-carboxylic acid: An inverse agonist of the benzodiazepine receptor.
Flumazenil: A well-known benzodiazepine receptor antagonist.
Diazepam: A benzodiazepine with sedative, anxiolytic, and anticonvulsant properties.
This compound is unique in its selective antagonism of the sedative effects of benzodiazepines, making it a valuable tool for research in pharmacology and neuroscience .
属性
IUPAC Name |
methyl N-(9H-pyrido[3,4-b]indol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)16-12-6-9-8-4-2-3-5-10(8)15-11(9)7-14-12/h2-7,15H,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHWQATGLIDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919418 | |
| Record name | Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91985-74-9 | |
| Record name | 3-(Methoxycarbonyl)amino-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















